Cas no 1983153-03-2 (3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

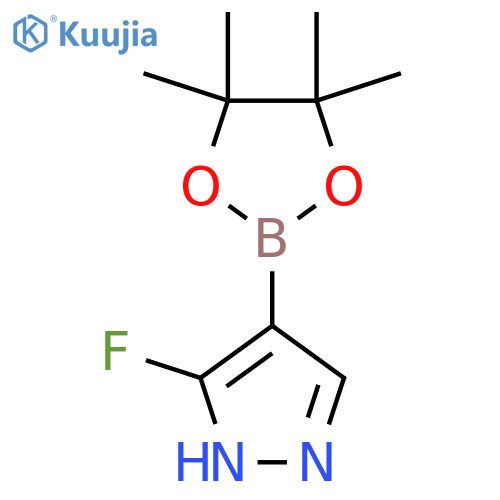

1983153-03-2 structure

商品名:3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- SY295347

- 3-Fluoropyrazole-4-boronic Acid Pinacol Ester

- E79965

- 1H-Pyrazole, 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

- PS-17030

- MFCD31925718

- 1983153-03-2

- 3-Fluoro-1H-pyrazole-4-boronic Acid Pinacol Ester

- 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

-

- MDL: MFCD31925718

- インチ: 1S/C9H14BFN2O2/c1-8(2)9(3,4)15-10(14-8)6-5-12-13-7(6)11/h5H,1-4H3,(H,12,13)

- InChIKey: FUFLRCCNGTZOCT-UHFFFAOYSA-N

- ほほえんだ: FC1=C(B2OC(C)(C)C(C)(C)O2)C=NN1

計算された属性

- せいみつぶんしりょう: 212.1132360g/mol

- どういたいしつりょう: 212.1132360g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 247

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 47.1

3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0831-100MG |

3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

1983153-03-2 | 97% | 100MG |

¥ 1,603.00 | 2023-03-14 | |

| eNovation Chemicals LLC | Y1209080-100mg |

3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

1983153-03-2 | 97% | 100mg |

$200 | 2024-07-21 | |

| Aaron | AR01XAJI-250mg |

3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

1983153-03-2 | 97% | 250mg |

$343.00 | 2025-02-12 | |

| Aaron | AR01XAJI-100mg |

3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

1983153-03-2 | 97% | 100mg |

$206.00 | 2025-02-12 | |

| Ambeed | A1245998-100mg |

3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

1983153-03-2 | 97% | 100mg |

$255.0 | 2024-04-22 | |

| 1PlusChem | 1P01XAB6-50g |

3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

1983153-03-2 | 97.00% | 50g |

$15986.00 | 2023-12-19 | |

| 1PlusChem | 1P01XAB6-100mg |

3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

1983153-03-2 | 97.00% | 100mg |

$243.00 | 2023-12-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0831-100mg |

3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

1983153-03-2 | 97% | 100mg |

¥1188.0 | 2024-04-23 | |

| abcr | AB577325-100mg |

3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, 95%; . |

1983153-03-2 | 95% | 100mg |

€320.90 | 2024-08-02 | |

| Aaron | AR01XAJI-5g |

3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

1983153-03-2 | 97% | 5g |

$2514.00 | 2025-02-12 |

3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 関連文献

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

1983153-03-2 (3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) 関連製品

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

推奨される供給者

atkchemica

(CAS:1983153-03-2)3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:1983153-03-2)3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

清らかである:99%/99%/99%/99%/99%

はかる:5g/1g/500mg/250mg/100mg

価格 ($):2809.0/675.0/638.0/270.0/162.0